molecular formula C17H19N5O4S B2986692 ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate CAS No. 1351635-04-5

ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate

Cat. No.: B2986692
CAS No.: 1351635-04-5
M. Wt: 389.43
InChI Key: CRTYHLMOLWXLEW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate (CAS 1351635-04-5) is a high-purity chemical reagent with a molecular formula of C17H19N5O4S and a molecular weight of 389.43 g/mol . This complex heterocyclic compound features a dihydrothiazolopyridine core structure, a pyrazinecarboxamide moiety, and a terminal ethyl ester functional group, making it a valuable intermediate for pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents . The presence of multiple hydrogen bond acceptors and a flexible butanoate chain suggests potential for target interaction and molecular flexibility. Researchers utilize this compound exclusively for in vitro investigations, and it is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling protocols are required, and the product is shipped under cold-chain conditions to ensure stability .

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-26-15(24)4-3-14(23)22-8-5-11-13(10-22)27-17(20-11)21-16(25)12-9-18-6-7-19-12/h6-7,9H,2-5,8,10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTYHLMOLWXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-4-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)butanoate is a complex organic compound with potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyridine structure, which is often associated with significant biological activity. Its molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, and it has a molecular weight of 350.41 g/mol. The structural representation can be summarized as follows:

Ethyl 4 oxo 4 2 pyrazine 2 carboxamido 6 7 dihydrothiazolo 5 4 c pyridin 5 4H yl butanoate\text{Ethyl 4 oxo 4 2 pyrazine 2 carboxamido 6 7 dihydrothiazolo 5 4 c pyridin 5 4H yl butanoate}

Key Molecular Data

PropertyValue
Molecular FormulaC16H18N4O3SC_{16}H_{18}N_{4}O_{3}S
Molecular Weight350.41 g/mol
Physical FormOff-white powder
Purity≥ 95%

Research indicates that compounds with similar structures exhibit significant antiviral and anticancer properties. The mechanism of action for this compound likely involves:

  • Inhibition of Viral Replication : Similar compounds have shown efficacy against viruses like herpes simplex virus by inhibiting viral replication.
  • Induction of Apoptosis : The compound may induce apoptosis in tumor cells, contributing to its anticancer effects.

Therapeutic Applications

The compound is being investigated for various therapeutic applications:

  • Antiviral Agents : Potential use in treating viral infections.
  • Anticancer Agents : Research into its ability to induce cell death in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound.

  • Antiviral Activity : A study demonstrated that thiazolo-pyridine derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that similar derivatives could be effective against other viral pathogens .
  • Anticancer Properties : Research indicated that compounds with thiazole and pyridine rings could induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic Studies : Detailed mechanistic studies revealed that these compounds may activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .

Summary of Findings

Study FocusFindingsReference
Antiviral ActivitySignificant inhibition of HSV-1 replication
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Mechanistic InsightsActivation of apoptotic pathways

Comparison with Similar Compounds

Ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS: 922456-34-6)

  • Core Structure : Shares the thiazolo[5,4-c]pyridine backbone but differs in substituents.
  • Substituents : A p-tolylthio-butanamido group replaces the pyrazine-2-carboxamido moiety.
  • Molecular Weight : 419.6 g/mol (C₂₀H₂₅N₃O₃S₂) vs. an estimated ~377.4 g/mol (C₁₅H₁₇N₅O₄S) for the target compound.
  • Key Differences : The absence of pyrazine and the presence of a sulfur-linked aromatic group may alter solubility and metabolic stability .

1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one

  • Core Structure : Thiazolo[5,4-c]pyridine with an imidazole-substituted aniline group.
  • Functional Groups : The imidazole moiety may enhance hydrogen-bonding interactions compared to the pyrazine carboxamide in the target compound.
  • Safety Data : General precautions (e.g., P210 for flammability) apply, suggesting ester-containing analogues require careful handling .

Analogues with Heterocyclic Variations

Clopidogrel Ethyl Ester Analogue (Compound 6)

  • Core Structure: Thieno[3,2-c]pyridine (sulfur-containing fused ring) vs. thiazolo[5,4-c]pyridine.
  • Biological Activity : Clopidogrel is a P2Y12 receptor antagonist used as an antiplatelet agent. The ethyl ester analogue highlights the role of ester groups in prodrug design.
  • Synthesis : Prepared via a multicomponent reaction involving ethyl glyoxylate, emphasizing scalable methodologies for similar compounds .

Prasugrel (CS 747, LY640315)

  • Core Structure: Thieno[3,2-c]pyridine with acetyloxy and fluorophenyl groups.
  • Molecular Weight : 409.90 g/mol (hydrochloride salt).
  • Key Contrast : The fluorophenyl and cyclopropyl groups enhance metabolic stability and receptor affinity compared to the pyrazine-carboxamide substituent in the target compound .

(4-Fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone

  • Core Structure : Oxazolo[5,4-c]pyridine (oxygen vs. sulfur in the fused ring).
  • Implications : Oxygen’s electronegativity may reduce lipophilicity compared to sulfur-containing analogues, affecting membrane permeability .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features References
Target Compound Thiazolo[5,4-c]pyridine Pyrazine-2-carboxamido, ethyl ester ~377.4 Potential enzyme inhibition N/A
Ethyl 2-(4-(p-tolylthio)butanamido)-... Thiazolo[5,4-c]pyridine p-Tolylthio-butanamido, ethyl ester 419.6 High sulfur content
Clopidogrel Ethyl Ester (Compound 6) Thieno[3,2-c]pyridine Chlorophenyl, ethyl ester N/A Antiplatelet prodrug
Prasugrel Thieno[3,2-c]pyridine Acetyloxy, fluorophenyl, cyclopropyl 409.90 Enhanced metabolic stability
Oxazolo[5,4-c]pyridine Derivative Oxazolo[5,4-c]pyridine 4-Fluorophenyl, phenoxymethyl N/A Reduced lipophilicity

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